1-Methylcyclohexanecarboxylic acid

Descripción

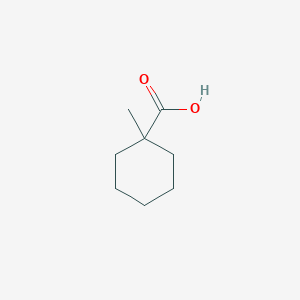

Structure

3D Structure

Propiedades

IUPAC Name |

1-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHQLKUNRPCYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149979 | |

| Record name | 1-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-25-7 | |

| Record name | 1-Methylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 1 Methylcyclohexanecarboxylic Acid

Direct Synthetic Approaches

Direct synthetic routes to 1-methylcyclohexanecarboxylic acid often involve the functionalization of a pre-existing cyclohexane (B81311) ring.

Carboxylation of 1-Chloro-1-methylcyclohexane (B1295254) via Grignard Reagent Intermediates

A primary method for the synthesis of this compound is through the carboxylation of a Grignard reagent. libretexts.orgchemguide.co.uk This process begins with the reaction of 1-chloro-1-methylcyclohexane with magnesium metal in a dry ether solvent, typically tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 1-methylcyclohexylmagnesium chloride. google.com It is crucial to maintain anhydrous conditions as Grignard reagents readily react with water, which would quench the reagent and form methylcyclohexane (B89554). chemguide.co.uk

The Grignard reagent is then carboxylated by reacting it with carbon dioxide, which can be bubbled through the solution or added in solid form as dry ice. chemguide.co.ukgoogle.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the carbon dioxide molecule in a nucleophilic addition reaction. libretexts.orgmasterorganicchemistry.com This step forms a magnesium carboxylate salt. Subsequent acidification with a strong aqueous acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, this compound. libretexts.orgorgsyn.org This method is particularly effective for tertiary halides like 1-chloro-1-methylcyclohexane. libretexts.org

Reaction Scheme:

Formation of Grignard Reagent: CH₃C₆H₁₀Cl + Mg → CH₃C₆H₁₀MgCl

Carboxylation: CH₃C₆H₁₀MgCl + CO₂ → CH₃C₆H₁₀COOMgCl

Acidification: CH₃C₆H₁₀COOMgCl + HCl → CH₃C₆H₁₀COOH + MgCl₂

Friedel-Crafts Condensation and Subsequent Transformations from 1-Chloro-1-methylcyclohexane

The Friedel-Crafts reaction provides an alternative, albeit less direct, route to this compound starting from 1-chloro-1-methylcyclohexane. orgsyn.org While classic Friedel-Crafts reactions involve the alkylation or acylation of aromatic rings, variations of this reaction can be applied. wikipedia.orgnih.govmasterorganicchemistry.com One documented synthesis involves the Friedel-Crafts condensation of 1-chloro-1-methylcyclohexane with methyl 2-furancarboxylate. orgsyn.org This reaction is followed by saponification and oxidation to yield the desired product. orgsyn.org

The initial Friedel-Crafts step, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), involves the formation of a tertiary carbocation from 1-chloro-1-methylcyclohexane, which then acts as an electrophile. masterorganicchemistry.comchemrxiv.org This electrophile attacks the furan (B31954) ring. The subsequent saponification step hydrolyzes the ester group to a carboxylic acid, and a final oxidation step cleaves the furan ring, ultimately leading to this compound.

Oxidation of 1-Methylcyclohexane with Catalytic Systems

The direct oxidation of 1-methylcyclohexane presents a more atom-economical approach. However, the selective oxidation of a tertiary C-H bond to a carboxylic acid is challenging. Research has explored the use of various catalytic systems to achieve this transformation. For instance, manganese(III) complexes have been studied as catalysts for the oxidation of saturated hydrocarbons like methylcyclohexane. mdpi.com In the presence of an oxidant such as trichloroisocyanuric acid (TCCA), these catalysts can promote the functionalization of methylcyclohexane. mdpi.com While this research primarily reported the formation of chlorinated and unsaturated products, it highlights the potential for developing catalytic systems for direct oxidation to the carboxylic acid. mdpi.com Further research is needed to optimize catalysts and reaction conditions for the selective synthesis of this compound from 1-methylcyclohexane.

Reactivity of Cyclohexanecarboxylic Acid with Methylating Agents

Another approach involves the methylation of cyclohexanecarboxylic acid. wikipedia.org This method would require the formation of a carbanion at the alpha-position to the carboxyl group, followed by reaction with a methylating agent. The acidity of the alpha-proton is relatively low, making its removal challenging. Strong bases would be required, which could potentially lead to side reactions. This route is less commonly employed due to the difficulty in selectively methylating the tertiary carbon.

Indirect and Rearrangement-Based Syntheses

Indirect methods, often involving multiple steps and molecular rearrangements, offer alternative pathways to this compound.

Successive Hydrogenation and Saponification of Diels-Alder Adducts (e.g., from Butadiene and Methyl Methacrylate)

A multi-step synthesis starting from a Diels-Alder reaction provides a versatile route to the target molecule. orgsyn.org This cycloaddition reaction involves a conjugated diene, such as 1,3-butadiene, and a dienophile, like methyl methacrylate. mdpi.comresearchgate.netyoutube.com The reaction forms a substituted cyclohexene (B86901) ring.

The resulting Diels-Alder adduct, methyl 1-methyl-3-cyclohexene-1-carboxylate, contains the necessary carbon skeleton. The next step is hydrogenation of the double bond within the cyclohexene ring. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The hydrogenation saturates the ring, yielding methyl 1-methylcyclohexanecarboxylate.

The final step is saponification, which involves the hydrolysis of the ester group to a carboxylic acid. This is typically carried out by heating the ester with a strong base, such as sodium hydroxide, followed by acidification. This process cleaves the ester linkage and, after workup with acid, affords this compound. orgsyn.org

Reaction Scheme:

Diels-Alder Reaction: C₄H₆ (Butadiene) + CH₂(C(CH₃))COOCH₃ (Methyl Methacrylate) → CH₃C₆H₉COOCH₃ (Diels-Alder Adduct)

Hydrogenation: CH₃C₆H₉COOCH₃ + H₂/Pd → CH₃C₆H₁₀COOCH₃

Saponification: CH₃C₆H₁₀COOCH₃ + NaOH → CH₃C₆H₁₀COONa + CH₃OH CH₃C₆H₁₀COONa + HCl → CH₃C₆H₁₀COOH + NaCl

Data Tables

Table 1: Physical Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | C₈H₁₄O₂ | 142.20 | 234 | 36-39 |

| 1-Chloro-1-methylcyclohexane | C₇H₁₃Cl | 132.63 | 153-154 | - |

| 1-Methylcyclohexane | C₇H₁₄ | 98.20 | 101 | -126.3 |

| Cyclohexanecarboxylic acid | C₇H₁₂O₂ | 128.17 | 232-234 | 30-31 |

| Methyl Methacrylate | C₅H₈O₂ | 100.12 | 100 | -48 |

| Butadiene | C₄H₆ | 54.09 | -4.4 | -108.9 |

| Methyl cyclohexanecarboxylate | C₈H₁₄O₂ | 142.20 | 183-184 | - |

Data sourced from various chemical suppliers and databases. wikipedia.orgsigmaaldrich.comnist.govchemspider.comnih.govnih.gov

Table 2: Summary of Synthetic Routes

| Starting Material(s) | Key Intermediates/Reagents | Type of Synthesis | Reference |

| 1-Chloro-1-methylcyclohexane | Mg, CO₂, HCl | Direct (Grignard) | libretexts.orgorgsyn.org |

| 1-Chloro-1-methylcyclohexane, Methyl 2-furancarboxylate | AlCl₃, NaOH, Oxidizing agent | Direct (Friedel-Crafts) | orgsyn.org |

| 1-Methylcyclohexane | Catalytic system (e.g., Mn(III)), TCCA | Direct (Oxidation) | mdpi.com |

| Butadiene, Methyl Methacrylate | H₂/Pd, NaOH, HCl | Indirect (Diels-Alder) | orgsyn.org |

Oxidation of 1-Methyl-1-acetylcyclohexane using Nitric Acid or Sodium Hypobromite

The synthesis of this compound can be achieved through the oxidation of 1-methyl-1-acetylcyclohexane. orgsyn.org This conversion can be effectively carried out using oxidizing agents such as nitric acid or sodium hypobromite. orgsyn.org These methods represent viable routes to the target carboxylic acid, starting from a ketone precursor.

Favorskii Rearrangement and Stereochemical Investigations in Substituted this compound Synthesis

The Favorskii rearrangement is a key reaction in the synthesis of carboxylic acid derivatives from α-halo ketones. wikipedia.org This rearrangement is particularly relevant in the context of cyclic systems, where it often leads to ring contraction. wikipedia.org The synthesis of substituted 1-methylcyclohexanecarboxylic acids has been a subject of study, with a focus on the stereochemistry of the Favorskii rearrangement. acs.org

The mechanism is believed to involve the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. wikipedia.org Investigations into the stereoelectronic requirements of this reaction have concluded that the formation of the cyclopropanone intermediate is a concerted process, at least in the case of substrates like 1-chloro-1-acetylcyclohexane. researchgate.netacs.org This understanding is crucial for predicting and controlling the stereochemical outcome of the reaction, which is significant in the synthesis of complex molecules like terpenes and steroids where the this compound structural unit is present. acs.org

Carbonylation Reactions of Alicyclic Alcohols (e.g., 4-t-Butyl-1-methylcyclohexanols) and Stereoselectivity

Carbonylation reactions provide a direct method for the synthesis of carboxylic acids from alcohols. youtube.com In the case of alicyclic alcohols such as 4-t-butyl-1-methylcyclohexanols, carbonylation can be employed to introduce a carboxylic acid group. nih.govontosight.ai The stereoselectivity of these reactions is a critical aspect, as the spatial arrangement of the substituents on the cyclohexane ring can influence the properties of the final product.

The reduction of 4-tert-butylcyclohexanone, a related precursor, has been shown to be stereoselective, yielding predominantly the cis-4-tert-butylcyclohexanol isomer when catalyzed by zeolite BEA. rsc.org This highlights the importance of catalyst choice in controlling the stereochemistry of reactions involving substituted cyclohexanes.

Carbonylation by Formic Acid (Koch Reaction Analogue) and Carbon Skeleton Rearrangements

A notable method for the preparation of tertiary carboxylic acids is the Koch reaction, which typically involves the carbonylation of alcohols or alkenes with carbon monoxide under strong acid catalysis. wikipedia.org An important variation of this is the Koch-Haaf reaction, which utilizes formic acid as an in-situ source of carbon monoxide, allowing for milder reaction conditions. wikipedia.orgorganicchemistrytutor.com This method is particularly effective for synthesizing this compound from precursors like 2-methylcyclohexanol. orgsyn.org

A key feature of the Koch reaction and its analogues is the potential for carbon skeleton rearrangements. orgsyn.orgkhanacademy.org The reaction proceeds through a carbocation intermediate, which can undergo rearrangement to a more stable form before the addition of carbon monoxide. organicchemistrytutor.com For example, starting with 2-methylcyclohexanol, the reaction with formic acid in the presence of sulfuric acid leads to the formation of this compound, indicating a rearrangement of the carbon framework. orgsyn.org

| Starting Material | Reagents | Product | Yield (%) |

| 2-Methylcyclohexanol | 98-100% Formic Acid, Sulfuric Acid | This compound | 93-101 |

Table of Koch-Haaf Reaction Example. orgsyn.org

Preparation of Precursors and Intermediates

The synthesis of this compound relies on the availability of suitable precursors and intermediates. The following section details a key method for preparing these starting materials.

Hydrogenation of Unsaturated Cyclohexenecarboxylic Acids to Saturated Analogues

The preparation of saturated cyclohexanecarboxylic acids can be accomplished through the hydrogenation of their unsaturated counterparts. google.com For instance, unsaturated cyclohexenecarboxylic acids can be converted to the corresponding saturated analogues via catalytic hydrogenation. This process is crucial for obtaining the saturated cyclohexane ring structure present in the final product. The choice of catalyst is important for achieving high yields and selectivity in these hydrogenation reactions. rsc.orgrsc.org

Chemical Reactivity and Mechanistic Studies of 1 Methylcyclohexanecarboxylic Acid

Fundamental Carboxylic Acid Reactions

Esterification Reactions and Kinetic Studies

The esterification of 1-methylcyclohexanecarboxylic acid follows the general principles of Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. byjus.commasterorganicchemistry.comlibretexts.orgchemguide.co.ukyoutube.com The reaction is reversible, and to achieve a high yield of the ester, reaction conditions are often manipulated to shift the equilibrium towards the products. masterorganicchemistry.comlibretexts.org This can be accomplished by using an excess of the alcohol reactant or by removing water as it is formed, often through azeotropic distillation with a solvent like toluene. masterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps: byjus.commasterorganicchemistry.comlibretexts.org

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by a strong acid catalyst, such as sulfuric acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comchemguide.co.uk

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. byjus.commasterorganicchemistry.com

Elimination of water: A molecule of water, a good leaving group, is eliminated. byjus.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org

Table 1: Factors Influencing Fischer Esterification

| Factor | Effect on Equilibrium/Rate | Mechanism of Action |

| Excess Alcohol | Shifts equilibrium to favor ester formation | Increases the concentration of a reactant, driving the reaction forward according to Le Chatelier's principle. libretexts.org |

| Water Removal | Shifts equilibrium to favor ester formation | Removes a product, preventing the reverse reaction (ester hydrolysis). masterorganicchemistry.com |

| Acid Catalyst | Increases the rate of reaction | Protonates the carbonyl group, making it a better electrophile for nucleophilic attack. masterorganicchemistry.comchemguide.co.uk |

| Temperature | Increases the rate of reaction | Provides the necessary activation energy for the reaction to proceed. core.ac.uk |

Reduction of the Carboxyl Group to Alcohol Moieties

The carboxyl group of this compound can be reduced to a primary alcohol, (1-methylcyclohexyl)methanol. This transformation is typically achieved using powerful reducing agents. chemguide.co.uk

Commonly used reagents for the reduction of carboxylic acids include:

Lithium aluminum hydride (LiAlH₄): This is a strong, non-selective reducing agent that readily reduces carboxylic acids to primary alcohols. chemguide.co.ukcommonorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk The reaction proceeds in two stages: initial formation of an aldehyde which is then immediately reduced to the primary alcohol. chemguide.co.uk It is generally not possible to isolate the aldehyde intermediate. chemguide.co.uk

Borane (BH₃): Borane, often used as a complex with THF (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), is another effective reagent for reducing carboxylic acids. commonorganicchemistry.com Borane reagents are generally more selective than LiAlH₄ and can often reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com

The general mechanism for the reduction of a carboxylic acid with a hydride reagent involves the following steps:

Deprotonation of the carboxylic acid by the hydride reagent.

Nucleophilic attack of a hydride ion on the carbonyl carbon.

Elimination of an oxygen-metal species.

Hydrolysis to yield the primary alcohol. quimicaorganica.org

Table 2: Common Reagents for Carboxylic Acid Reduction

| Reagent | Formula | Selectivity | Notes |

| Lithium Aluminum Hydride | LiAlH₄ | Non-selective, strong | Reduces a wide variety of functional groups. commonorganicchemistry.com |

| Borane-Tetrahydrofuran | BH₃-THF | More selective than LiAlH₄ | Often preferred for selective reductions. commonorganicchemistry.com |

| Borane-Dimethyl Sulfide | BH₃-SMe₂ | Similar to BH₃-THF | More stable and concentrated than BH₃-THF, but has an unpleasant odor. commonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Generally does not reduce carboxylic acids directly | Can be used after activation of the carboxylic acid. commonorganicchemistry.comorganic-chemistry.org |

Decarboxylation Pathways and Product Formation

Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). learncbse.in For simple aliphatic carboxylic acids like this compound, decarboxylation does not occur readily upon heating alone. masterorganicchemistry.com However, specific types of carboxylic acids, such as β-keto acids, undergo decarboxylation more easily through a cyclic transition state. masterorganicchemistry.com

While direct thermal decarboxylation of this compound is not a standard reaction, decarboxylation can be a key step in certain synthetic sequences. For instance, in the malonic ester synthesis, a substituted malonic acid is heated to induce decarboxylation and form a carboxylic acid. masterorganicchemistry.com

The stability of the carbanion formed upon decarboxylation is a crucial factor. In the case of this compound, the hypothetical carbanion would be a tertiary carbanion, which is generally unstable.

Advanced Reaction Pathways and Mechanisms

Nucleophilic Substitution Reactions Involving the Cyclohexane (B81311) Ring or Substituents

Nucleophilic substitution reactions can occur at the carbonyl carbon of the carboxylic acid group, following a nucleophilic acyl substitution mechanism. youtube.commasterorganicchemistry.com This involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of a leaving group. youtube.commasterorganicchemistry.com For the carboxylic acid itself, the hydroxyl group is a poor leaving group. Therefore, it is often converted to a better leaving group first. For example, reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to an acid chloride. libretexts.orglibretexts.org The chloride ion is an excellent leaving group, making the acid chloride much more reactive towards nucleophiles.

The methyl group on the cyclohexane ring has an electron-donating inductive effect (+I effect). ucsb.edu This effect can influence the reactivity of the carboxylic acid group. Generally, electron-donating groups decrease the acidity of the carboxylic acid. libretexts.org The steric bulk of the tertiary carbon center where the carboxyl group is attached can also hinder the approach of nucleophiles, potentially slowing down the reaction rate compared to less substituted carboxylic acids.

Direct nucleophilic substitution on the sp³-hybridized carbons of the cyclohexane ring is generally not feasible under standard conditions. Such reactions would require harsh conditions and are not typical for this class of compounds.

Molecular Rearrangements in Superacidic Media and Related Carbocationic Intermediates

In the presence of superacids, such as a mixture of a strong Lewis acid (e.g., SbF₅) and a strong Brønsted acid (e.g., HSO₃F), carbocations can be generated. While specific studies on this compound in superacid were not found in the search results, general principles of carbocation chemistry can be applied.

Protonation of the carboxylic acid could lead to the formation of an acylium ion. More interestingly, if a carbocation were to form on the cyclohexane ring, it could undergo rearrangements to form a more stable carbocation. libretexts.orglibretexts.org For instance, a secondary carbocation could rearrange to a more stable tertiary carbocation via a hydride or alkyl shift. libretexts.orglibretexts.orgkhanacademy.org

A study on derivatives of this compound under superacidic conditions has shown that they can undergo ring contraction to form 1,4-lactones. This suggests the involvement of carbocationic intermediates that facilitate such rearrangements.

Carbocation rearrangements are a common feature in reactions involving carbocation intermediates and are driven by the formation of a more stable carbocation. libretexts.orglibretexts.org These rearrangements can lead to complex mixtures of products and are a key consideration in understanding reactions under strongly acidic conditions. youtube.com

Electrophilic Attack and Reaction Pathways

The reactivity of this compound towards electrophiles is primarily centered on the carboxylic acid functional group, rather than the saturated cyclohexane ring. The ring itself, being a saturated hydrocarbon, is generally inert to electrophilic attack under normal conditions. The focus of electrophilic reactions, therefore, involves the oxygen atoms of the carboxyl group, which possess lone pairs of electrons and are thus nucleophilic centers.

Electrophilic substitution can occur at the hydroxyl oxygen of the carboxylic acid. libretexts.org The outcome and mechanism of such reactions are highly dependent on the nature and strength of the electrophile.

Reaction with Strong Electrophiles: Strong electrophiles can directly attack the nucleophilic oxygen of the carboxyl group. This initially forms a positively charged intermediate, which subsequently loses a proton to yield the final product. libretexts.org

Reaction with Weak Electrophiles: For reactions involving weaker electrophiles, such as alkyl halides, direct reaction with the carboxylic acid is inefficient. In these cases, it is necessary to convert the carboxylic acid into its conjugate base, the carboxylate anion. This is typically achieved by treating the acid with a base. The resulting carboxylate anion is significantly more nucleophilic and readily reacts with the electrophile in an SN2-type reaction. libretexts.org A classic example of this is the formation of esters, such as the synthesis of methyl esters using diazomethane, where the reaction is believed to proceed through the bonding of a strong electrophile to the carboxylate anion. libretexts.org

The carbonyl carbon of the carboxylic acid is itself an electrophilic center, susceptible to attack by nucleophiles. The electrophilicity of this carbon can be enhanced through acid catalysis, which protonates the carbonyl oxygen and increases the partial positive charge on the carbon. libretexts.org However, this represents the compound acting as an electrophile, whereas the reaction pathways initiated by an external electrophile attacking the molecule are centered on the carboxyl oxygens.

A summary of representative electrophilic substitution reactions at the carboxyl group is presented below.

| Reaction Type | Electrophile (E) | Conditions | Product |

| Esterification | Alkyl Halide (e.g., CH₃I) | 1. Deprotonation (Base) 2. Sₙ2 Attack | Ester (R-COOR') |

| Esterification | Diazomethane (CH₂N₂) | Ether solution | Methyl Ester |

| Acylation | Strong Electrophile | Direct reaction | Acyl-substituted product |

Intramolecular Cyclization Reactions and Lactone Formation

While this compound itself is not primed for direct intramolecular cyclization, its derivatives, particularly those containing a hydroxyl group on the cyclohexane ring, can undergo such reactions to form cyclic esters known as lactones. libretexts.org The formation of five-membered (γ-lactones) and six-membered (δ-lactones) rings is generally the most common. libretexts.org

A particularly noteworthy transformation occurs when derivatives of this compound are subjected to superacidic conditions. Research has shown that under these potent acidic environments, these derivatives can undergo a ring contraction to form 1,4-lactones. This pathway is reportedly hindered in deuterated analogues, suggesting the involvement of specific C-H bond cleavages in the reaction mechanism.

The mechanism for such a lactonization accompanied by ring contraction likely involves several key steps initiated by the superacid:

Formation of a Hydroxylated Derivative: The reaction would start with a hydroxylated derivative of this compound, for instance, 1-methyl-4-hydroxycyclohexanecarboxylic acid.

Protonation: In the superacid medium, the alcohol's hydroxyl group is protonated, converting it into a good leaving group (H₂O).

Carbocation Formation: Departure of the water molecule generates a tertiary carbocation on the cyclohexane ring.

Ring Contraction: A rearrangement occurs where a bond in the cyclohexane ring migrates, leading to the formation of a more stable, five-membered ring (a cyclopentyl system) with a carbocationic center. This is a type of ring contraction rearrangement. chemistrysteps.com

Intramolecular Nucleophilic Attack: The carboxylic acid's carbonyl oxygen then acts as an intramolecular nucleophile, attacking the newly formed carbocationic center on the cyclopentyl ring.

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield the stable lactone product.

This transformation highlights how extreme reaction conditions can unlock complex and unexpected reaction pathways, converting a simple cyclohexane derivative into a more complex bicyclic lactone structure.

| Reaction | Substrate | Conditions | Product | Key Feature |

| Intramolecular Cyclization | Hydroxylated derivative of this compound | Superacid | 1,4-Lactone | Ring Contraction |

Spectroscopic and Structural Elucidation of 1 Methylcyclohexanecarboxylic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular vibrations of 1-methylcyclohexanecarboxylic acid.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within this compound. The presence of a carboxylic acid functional group gives rise to several distinct absorption bands. libretexts.org A very broad band typically observed in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid. libretexts.org This broadening is a hallmark of the hydrogen-bonded dimeric structures that carboxylic acids readily form.

The carbonyl (C=O) stretching vibration presents a strong and sharp absorption band, typically in the range of 1760-1690 cm⁻¹. libretexts.org For saturated carboxylic acids like this compound, this peak is expected within this region. libretexts.org The exact position can be influenced by factors such as dimerization. libretexts.orglibretexts.org Additional absorptions corresponding to the C-O stretch (1320-1210 cm⁻¹) and O-H bend (1440-1395 cm⁻¹ and 950-910 cm⁻¹) further confirm the presence of the carboxylic acid moiety. libretexts.org The spectrum also displays bands corresponding to C-H stretching and bending vibrations of the methyl and cyclohexyl groups. libretexts.org The use of machine learning models trained on large spectral databases is also emerging as a method to automate the identification of functional groups from FTIR spectra. researchgate.netnsf.govnih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) libretexts.org |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C-H Stretch (Alkane) | 3000-2850 |

| C=O Stretch (Carboxylic Acid) | 1760-1690 |

| O-H Bend | 1440-1395 |

| C-O Stretch | 1320-1210 |

| O-H Bend | 950-910 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H-NMR spectroscopy of this compound reveals distinct signals corresponding to the different proton environments. The protons of the cyclohexane (B81311) ring typically appear as a complex multiplet in the upfield region of the spectrum. The methyl group (CH₃) protons would present as a singlet, as there are no adjacent protons to cause splitting. The acidic proton of the carboxylic acid (COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, often in the range of 10-13 ppm, due to its deshielded nature.

¹³C-NMR spectroscopy provides a count of the non-equivalent carbon atoms in the molecule, offering a clear picture of the carbon framework. msu.edulibretexts.org For this compound, distinct signals are expected for the carbonyl carbon, the quaternary carbon of the cyclohexane ring attached to the methyl and carboxyl groups, the methyl carbon, and the carbons of the cyclohexane ring. The chemical shift of a carbon atom is influenced by its electronic environment, with electronegative atoms like oxygen causing a downfield shift. pressbooks.pub

The carbonyl carbon (C=O) of the carboxylic acid is characteristically found at the low-field end of the spectrum, typically in the range of 160-180 ppm. pressbooks.puboregonstate.edu The quaternary carbon atom would also have a distinct chemical shift. The carbons of the cyclohexane ring will have chemical shifts in the typical alkane region (0-50 ppm), with some variation depending on their position relative to the substituents. pressbooks.puboregonstate.edu The methyl carbon will also appear in this upfield region. The exact chemical shifts can be influenced by the solvent used. oregonstate.edu

| Carbon Type | Typical ¹³C Chemical Shift Range (ppm) pressbooks.puboregonstate.edu |

| Carbonyl (C=O) | 160-180 |

| Alkane (C-C) | 0-50 |

While specific information on multinuclear NMR of organometallic derivatives of this compound is not available in the provided search results, this technique would be crucial for characterizing such compounds. For instance, if this compound were to form a complex with a metal center (e.g., lithium, tin, or silicon), NMR spectroscopy of the respective metal nucleus (e.g., ⁷Li, ¹¹⁹Sn, ²⁹Si) would provide direct information about the coordination environment of the metal. This would include data on the number of ligands attached to the metal, the geometry of the complex, and the nature of the metal-ligand bonding.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and structural elucidation of chemical compounds. In the context of this compound and its derivatives, various mass spectrometry techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), provide valuable insights into their molecular weight and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This technique is particularly useful for analyzing complex mixtures, as it separates individual components before they are introduced into the mass spectrometer. For carboxylic acids like this compound, reverse-phase HPLC is often employed, where the analyte's polarity influences its retention time on the column. nih.govphenomenex.com

The mobile phase composition is a critical parameter in LC-MS analysis. For carboxylic acids, a mobile phase consisting of acetonitrile (B52724), water, and an acid such as formic acid is commonly used. nih.govsielc.com The acidic mobile phase helps to protonate the carboxylic acid group, facilitating its ionization in the mass spectrometer. chromforum.org In some cases, derivatization of the carboxylic acid group is performed to reduce its polarity and improve its retention on a reverse-phase column and enhance ionization efficiency. nih.gov

The mass spectrometer detects the ions and provides information about their mass-to-charge ratio. For this compound, the molecular ion peak would be expected, along with fragment ions resulting from the loss of specific chemical groups.

Table 1: LC-MS Parameters for Carboxylic Acid Analysis

| Parameter | Typical Conditions |

| Column | C18 Reverse-Phase nih.govphenomenex.comchromforum.org |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid nih.govekb.eg |

| Ionization Mode | Electrospray Ionization (ESI) nih.govekb.eg |

| Detector | Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) nih.govescholarship.org |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like carboxylic acids. nih.govrsc.org In ESI-MS, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. rsc.org

For this compound, ESI can be performed in either positive or negative ion mode. In positive ion mode, the molecule can be protonated to form [M+H]⁺ ions. nih.gov In negative ion mode, it can be deprotonated to form [M-H]⁻ ions. chromforum.org The choice of ionization mode depends on the specific compound and the desired information. Generally, for carboxylic acids, negative ion mode is preferred as they readily lose a proton. chromforum.org

The fragmentation patterns observed in the ESI-MS spectrum provide valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.orgmiamioh.edu The fragmentation of this compound would also involve cleavage of the cyclohexyl ring. The specific fragmentation pattern can help to confirm the structure of the molecule and distinguish it from its isomers. libretexts.org

Table 2: Common Fragment Ions in ESI-MS of Carboxylic Acids

| Fragmentation | Mass Loss (Da) | Resulting Ion |

| Loss of Hydroxyl Radical | 17 | [M-OH]⁺ |

| Loss of Carboxyl Group | 45 | [M-COOH]⁺ |

X-ray Diffraction Analysis

X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystalline material, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained. carleton.edu

Single crystal X-ray diffraction is a powerful method for determining the precise three-dimensional structure of a molecule. carleton.edurigaku.comceitec.cz This technique requires a single, well-ordered crystal of the compound of interest. warwick.ac.uk The diffraction data collected from the crystal can be used to solve its crystal structure, revealing the exact positions of all atoms in the molecule. carleton.edu

For chiral molecules like some derivatives of this compound, single crystal X-ray diffraction can be used to determine the absolute configuration of the stereocenters. rigaku.com This is crucial for understanding the biological activity and pharmacological properties of such compounds. The analysis also provides detailed information about the crystal packing, which describes how the molecules are arranged in the crystal lattice. This includes intermolecular interactions such as hydrogen bonding and van der Waals forces. rigaku.com

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials or powders. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to the X-ray beam. The resulting diffraction pattern is a series of concentric rings, which are recorded as a one-dimensional plot of intensity versus diffraction angle (2θ).

PXRD is a valuable tool for the solid-state characterization of this compound. It can be used to:

Identify the crystalline form or polymorph of the compound.

Determine the purity of a crystalline sample.

Analyze the crystallinity of a material.

Study phase transitions as a function of temperature or pressure.

The diffraction pattern obtained from a PXRD experiment is unique to a specific crystalline material and can be used as a fingerprint for identification.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. researchgate.net Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are two commonly used thermal analysis methods. umd.edu

In a study of a derivative of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were used to investigate its thermal stability. researchgate.net TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and evaporation processes. umd.edu DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other thermal events. researchgate.net

The TGA curve for the compound showed its decomposition temperature, while the DSC curve revealed its melting point. researchgate.net This information is important for understanding the material's stability and processing characteristics.

Thermogravimetric Analysis (TGA) of the Compound and its Complexes

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition behavior of materials. For this compound and its metal complexes, TGA reveals a multi-stage decomposition process.

Detailed research findings indicate that the thermal decomposition of metal carboxylates, such as those that could be formed with this compound, typically begins with a dehydration step where any coordinated water molecules are lost. This initial mass loss occurs at relatively low temperatures, often in the range of 100°C to 200°C. researchgate.net Following dehydration, the anhydrous metal carboxylate complex remains stable up to a higher temperature, at which point the organic ligand begins to decompose.

The decomposition of the carboxylate ligand itself generally occurs between 300°C and 500°C. researchgate.net In an inert atmosphere, this process often leads to the formation of metal carbonates, which may further decompose at even higher temperatures to yield the corresponding metal oxide. In an oxidizing atmosphere (like air), the organic portion is combusted, and the final product is typically the metal oxide. researchgate.net The precise decomposition temperatures and the nature of the intermediate and final products depend on the specific metal ion coordinated to the carboxylate. researchgate.net For instance, the thermal stability of metal succinates has been shown to be higher than that of the corresponding malonates. researchgate.net

Below is a representative data table illustrating the expected thermal decomposition stages for a hypothetical transition metal complex of this compound.

| Decomposition Stage | Temperature Range (°C) | Mass Loss Event | Probable Product |

| Stage 1 | 100 - 200 | Dehydration (Loss of H₂O) | Anhydrous Complex |

| Stage 2 | 300 - 500 | Decomposition of Ligand | Metal Carbonate/Oxide |

| Stage 3 | > 500 | Final Decomposition | Metal Oxide |

This table provides a generalized representation of the thermal decomposition process for metal carboxylate complexes based on available literature.

Other Spectroscopic and Structural Techniques

Beyond thermal analysis, other spectroscopic methods are crucial for characterizing this compound and its derivatives, providing information on electronic transitions and elemental composition.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, which corresponds to electronic transitions within the molecule. The carboxyl group in saturated carboxylic acids like this compound contains a carbonyl (C=O) and a hydroxyl (O-H) group. The primary electronic transition of interest is the n → π* transition of the carbonyl group.

For simple, saturated carboxylic acids, this transition is weak and occurs at a low wavelength, typically around 200-210 nm. slideplayer.comresearchgate.netlibretexts.org This absorption is often of limited practical use for detailed structural analysis as it falls at the lower end of the conventional UV-Vis spectrophotometer range. libretexts.org Some studies have noted a very weak shoulder absorption band for saturated fatty acids in the region of 250-330 nm, but this is often attributed to the presence of trace impurities rather than the acid itself. nih.gov The absorption characteristics are generally comparable to those of their corresponding esters and salts. slideplayer.com

| Compound Type | Transition | Approximate Absorption Maximum (λmax) | Molar Absorptivity (ε) |

| Saturated Carboxylic Acid | n → π* | ~210 nm | Low |

This interactive table summarizes the typical UV-Vis absorption data for saturated carboxylic acids.

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is critical for verifying the empirical formula of a newly synthesized compound and assessing its purity. For organic compounds, purity is often confirmed when the experimentally determined elemental composition is within ±0.4% of the calculated theoretical values.

The molecular formula for this compound is C₈H₁₄O₂. nih.gov Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 142.20 g/mol . nih.gov

The calculated and expected experimental values are presented in the table below.

| Element | Theoretical % | Expected Experimental Range (±0.4%) |

| Carbon (C) | 67.57% | 67.17% - 67.97% |

| Hydrogen (H) | 9.92% | 9.52% - 10.32% |

| Oxygen (O) | 22.50% | 22.10% - 22.90% |

This table presents the theoretical elemental composition of this compound and the acceptable range for experimental results to confirm purity.

Computational Chemistry and Theoretical Studies of 1 Methylcyclohexanecarboxylic Acid

Quantum Mechanical Calculations

Quantum mechanical calculations offer a detailed picture of the molecule's electronic structure and related properties. These methods solve the Schrödinger equation for the molecule, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netarxiv.org This is achieved by finding the minimum energy structure on the potential energy surface. For 1-Methylcyclohexanecarboxylic acid, DFT calculations can predict bond lengths, bond angles, and dihedral angles.

The electronic structure, which describes the distribution of electrons within the molecule, is also a key output of DFT calculations. This includes the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. researchgate.netdntb.gov.ua A larger gap generally implies greater stability.

Furthermore, the Molecular Electrostatic Potential (MEP) can be calculated from the electronic structure. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. researchgate.net

Calculation of Vibrational Frequencies and Comparison with Experimental Spectra

Theoretical vibrational frequencies for this compound can be calculated using DFT methods. mdpi.com These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of its chemical bonds.

These theoretical spectra can be compared with experimental infrared (IR) spectra. researchgate.netuantwerpen.be It is common practice to scale the calculated frequencies by a standard factor to account for approximations in the theoretical methods and to improve the agreement with experimental data. nih.gov For instance, a notable feature in the IR spectrum of a carboxylic acid is the C=O stretching vibration, which is typically observed in a specific region of the spectrum. researchgate.netnih.gov Comparing the calculated and experimental C=O frequency can help validate the accuracy of the computational model. nih.gov Any discrepancies between the calculated and experimental spectra can often be attributed to factors like intermolecular interactions, such as hydrogen bonding, in the experimental sample that are not always fully accounted for in the calculations of a single molecule. researchgate.net

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | Data not available | Data not available |

| C-H Stretch | Data not available | Data not available |

| O-H Stretch | Data not available | Data not available |

| C-C Stretch | Data not available | Data not available |

No specific experimental or calculated vibrational frequency data for this compound was found in the search results.

Nuclear Magnetic Resonance Chemical Shift Predictions (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a popular and reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. modgraph.co.uk This quantum mechanical method computes the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then determined by referencing these shielding values to a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of GIAO calculations is sensitive to the choice of the computational method (functional) and the basis set used for the calculation. modgraph.co.uk Different levels of theory can produce variations in the predicted chemical shifts. nih.gov Therefore, it is often necessary to test various combinations of functionals and basis sets to find the one that provides the best agreement with experimental NMR data. nih.gov Machine learning techniques are also being developed to augment DFT calculations and improve the accuracy of chemical shift predictions. osti.govchemrxiv.org

Table 2: Predicted vs. Experimental NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| Specific Atom | Data not available | Data not available | Data not available | Data not available |

No specific predicted or experimental NMR chemical shift data for this compound was found in the search results.

Non-Bonding Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations and conformational analysis provide insights into the dynamic behavior of this compound, particularly the flexibility of the cyclohexane (B81311) ring.

Exploration of Cyclohexane Conformations (Chair, Boat) and Interconversion Barriers

The cyclohexane ring is not planar and can adopt several different three-dimensional shapes, or conformations, to relieve ring strain. libretexts.org The most stable and predominant conformation is the chair conformation , which is virtually free of angle and torsional strain. pressbooks.pubmasterorganicchemistry.com In this conformation, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered. libretexts.org

Another key conformation is the boat conformation , which is significantly less stable than the chair form. libretexts.orgpressbooks.pub The boat conformation suffers from torsional strain due to eclipsed hydrogen atoms and steric strain between the "flagpole" hydrogens, which are positioned close to each other at the "prows" of the boat. libretexts.orgmasterorganicchemistry.com

A more flexible and slightly more stable form than the boat is the twist-boat (or skew-boat) conformation, which alleviates some of the steric and torsional strain present in the pure boat form. libretexts.orgresearchgate.net

The cyclohexane ring is not static and can rapidly interconvert between two equivalent chair conformations through a process called ring flipping or chair-flipping. pressbooks.pubwikipedia.org This process involves passing through higher-energy intermediate conformations, including the half-chair and the twist-boat. The energy barrier for this interconversion is relatively low, allowing for rapid equilibrium between the two chair forms at room temperature. pressbooks.pub For substituted cyclohexanes like this compound, the two chair conformations will not be of equal energy, and the conformation with the bulky substituents in the more stable equatorial positions will be favored.

Stereochemical Preferences and Conformational Energies of Substituents

The stereochemistry of this compound is centered around the cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For monosubstituted cyclohexanes, there is a distinct energy preference for the substituent to be in the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. mdpi.comscbt.com

In the case of this compound, both the methyl and the carboxylic acid groups are attached to the same carbon atom (C1). This simplifies the stereochemistry as there are no cis-trans isomers. However, the molecule still undergoes a ring flip between two chair conformers. In one conformer, the methyl group is axial and the carboxylic acid group is equatorial, while in the other, the methyl group is equatorial and the carboxylic acid is axial.

The energetic preference for one conformer over the other is determined by the A-value, which quantifies the steric strain of a substituent in the axial position. Larger groups have larger A-values, indicating a greater preference for the equatorial position.

Table 1: A-Values and Conformational Preference of Substituents

| Substituent | A-Value (kcal/mol) | Preference for Equatorial Position |

| -CH₃ (Methyl) | ~1.7 | Strong |

| -COOH (Carboxylic Acid) | ~1.4 | Strong |

Note: A-values are approximate and can vary slightly depending on the method of determination. The value for the carboxylic acid group is comparable to other similar-sized groups.

Given that both substituents are on the same carbon, the key consideration is the orientation of the larger carboxylic acid group. The conformer where the carboxylic acid group occupies the more sterically favorable equatorial position is expected to be lower in energy and thus more stable. The energy difference between the axial and equatorial conformers of methylcyclohexane (B89554) is approximately 1.74 kcal/mol, favoring the equatorial position. scbt.com For cyclohexanecarboxylic acid, a similar preference for the equatorial conformer is observed to minimize 1,3-diaxial interactions. Therefore, it is predicted that the conformer of this compound with the carboxyl group in the equatorial position will be the most stable.

Studies on Hydrogen Bonding and Dimerization Energies (Homodimers and Heterodimers)

Carboxylic acids are well-known for their ability to form strong intermolecular hydrogen bonds, often leading to the formation of cyclic dimers, particularly in the gas phase and in non-polar solvents. mdpi.comnist.gov In the dimer structure, two molecules of the carboxylic acid are held together by two hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the other. mdpi.com

This dimerization significantly influences the physical properties of carboxylic acids, such as their boiling points. nist.gov The formation of a homodimer of this compound can be represented as two molecules of the acid associating through hydrogen bonds.

Table 2: Representative Hydrogen Bond Dissociation Energies for Carboxylic Acid Dimers

| Carboxylic Acid | Dimerization Enthalpy (ΔH, kcal/mol) |

| Formic Acid | -14.1 |

| Acetic Acid | -15.8 |

| Propanoic Acid | -16.2 |

Note: These values represent the energy required to break the two hydrogen bonds in the dimer and are indicative of the stability of such structures.

Quantitative Structure-Property Relationship (QSPR) and Predictive Modeling

Application of Topological Indices for Property Prediction in Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. chemscene.com These models are built by finding a correlation between a set of molecular descriptors and an experimental property. Topological indices are a class of molecular descriptors that are numerical values derived from the molecular graph of a compound. nih.gov They encode information about the size, shape, branching, and connectivity of a molecule. nih.govmdpi.com

Various topological indices have been successfully used to predict a wide range of physicochemical properties for different classes of compounds, including monocarboxylic acids. nih.gov These properties can include boiling point, molar refractivity, molar volume, and surface tension. mdpi.com

Table 3: Common Topological Indices Used in QSPR Studies

| Topological Index | Description |

| Wiener Index (W) | The sum of distances between all pairs of vertices in the molecular graph. |

| Randić Index (χ) | Based on the degree of vertices, reflecting the branching of the molecule. |

| Balaban Index (J) | A distance-based index that is highly discriminating for different structures. |

| Szeged Index (Sz) | A vertex-distance-based index, sensitive to the shape and size of the molecule. |

| Zagreb Indices (M₁, M₂) | Degree-based indices that quantify the branching of the molecular skeleton. |

For derivatives of this compound, QSPR models utilizing topological indices could be developed to predict their properties without the need for extensive experimental measurements. By calculating a set of topological indices for a series of derivatives and correlating them with known experimental data, a predictive model can be established. This approach is valuable in the rational design of new compounds with desired properties for various applications.

Molecular Electrostatic Potential (MEP) and Global Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of molecules. mdpi.com It is a 3D map of the electrostatic potential on the electron density surface of a molecule, which helps in identifying the electron-rich and electron-poor regions. bhu.ac.in

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating sites susceptible to electrophilic attack. Conversely, a region of positive potential (typically colored blue) would be observed around the acidic hydrogen of the carboxylic acid group, representing a likely site for nucleophilic attack or deprotonation. bhu.ac.in

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated. These descriptors provide quantitative measures of the reactivity and stability of a molecule. dtu.dk

Table 4: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ²/(2η) | A measure of the electrophilic character of a molecule. |

These descriptors, derived from theoretical calculations, offer a framework for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions. dtu.dk

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. semanticscholar.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the non-bonding p-orbitals of the oxygen atoms in the carboxylic acid group. The LUMO is anticipated to be the antibonding π* orbital of the carbonyl (C=O) group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical stability of a molecule. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

Table 5: Representative HOMO-LUMO Gaps for Carboxylic Acids

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzoic Acid | -10.03 | -0.85 | 9.18 |

| 2-Hydroxybenzoic Acid | -9.62 | -0.87 | 8.75 |

| 2-Methylbenzoic Acid | -9.80 | -0.76 | 9.04 |

Note: These values are from a theoretical study on aromatic carboxylic acids and serve as an illustration. The exact values for this compound would require specific DFT calculations.

Derivatives and Analogues of 1 Methylcyclohexanecarboxylic Acid: Synthesis and Characterization

Synthesis and Properties of Acid Chlorides (e.g., 1-Methyl-1-cyclohexanecarboxylic Acid Chloride)

1-Methyl-1-cyclohexanecarboxylic acid chloride is a key intermediate, readily synthesized from its parent carboxylic acid. chemicalbook.com The most common method for this transformation is the reaction of 1-methylcyclohexanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the more reactive acid chloride.

As a carboxylic acid chloride derivative, 1-methyl-1-cyclohexanecarboxylic acid chloride is a colorless to light yellow liquid with a pungent odor. lookchem.com Its heightened reactivity makes it a valuable reagent in organic synthesis, particularly for the introduction of the 1-methylcyclohexanoyl group into other molecules. lookchem.comchemicalbook.com It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. lookchem.com

Table 1: Physical and Chemical Properties of 1-Methyl-1-cyclohexanecarboxylic Acid Chloride

| Property | Value |

| Molecular Formula | C₈H₁₃ClO |

| Boiling Point | 187.3°C at 760 mmHg |

| Density | 1.063 g/cm³ |

| Refractive Index | 1.464 |

| Flash Point | 86.8°C |

The data in this table is sourced from chemical databases. lookchem.com

Ester Derivatives (e.g., Methyl 1-Methylcyclohexanecarboxylate)

Ester derivatives of this compound, such as methyl 1-methylcyclohexanecarboxylate, are commonly prepared through esterification. This can be achieved by reacting the carboxylic acid with an alcohol (in this case, methanol) under acidic conditions, or by reacting the more reactive 1-methyl-1-cyclohexanecarboxylic acid chloride with the alcohol. oregonstate.edu

Methyl 1-methylcyclohexanecarboxylate is a colorless liquid. chemsynthesis.com The synthesis of this ester can also be accomplished through alternative routes, such as the reaction of dimethyl 1,1-cyclohexanedicarboxylate with methanol (B129727) over an aluminum oxide catalyst at elevated temperatures. prepchem.com

Table 2: Properties of Methyl 1-Methylcyclohexanecarboxylate

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.225 g/mol |

| Appearance | Liquid |

| Color | Colorless to light yellow |

This data is compiled from chemical supplier information. chemsynthesis.commedchemexpress.com

Cyclohexanecarboxylic Acid Analogues and Structural Modifications

The cyclohexanecarboxylic acid framework is a versatile scaffold for structural modifications to create a wide range of analogues with diverse properties. osti.govnih.govgoogle.com These modifications can include the introduction of various substituents on the cyclohexane (B81311) ring, altering the stereochemistry of the molecule, or incorporating the ring into larger, more complex structures.

For instance, the synthesis of cis- and trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acids and their methyl-substituted derivatives has been reported. osti.gov These studies have shown that the stereochemistry of the substituents on the cyclohexane ring can significantly influence the physical properties of the resulting compounds, such as their liquid-crystal characteristics. osti.gov

In another example, the transannular C-H functionalization of cycloalkane carboxylic acids has emerged as a powerful tool for the direct and selective synthesis of functionalized carbocycles. nih.gov This methodology allows for the introduction of aryl groups at specific positions on the cyclohexane ring, providing a one-step synthesis for precursors to bioactive molecules like histone deacetylase (HDAC) inhibitors. nih.gov

Furthermore, the hydrogenation of benzenecarboxylic acids is a common method to produce cyclohexanecarboxylic acid compounds. google.com These can then be further modified, for example, by the hydrogenation of the carboxylic acid group to a hydroxymethyl group. google.com

Sulfonamide Derivatives Based on Methylcyclohexanecarboxylic Acid Frameworks

Sulfonamide derivatives incorporating a methylcyclohexanecarboxylic acid framework represent a significant class of compounds with interesting structural and potentially biological properties. researchgate.netresearchgate.neteurekaselect.com

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netmdpi.com In the context of methylcyclohexanecarboxylic acid, this would necessitate a multi-step synthesis. A common approach involves first converting the carboxylic acid to an amine, which can then be reacted with a suitable sulfonyl chloride.

A more direct approach that has been developed is the one-pot synthesis of sulfonamides from carboxylic acids and amines via a decarboxylative chlorosulfonylation. nih.gov This method leverages copper ligand-to-metal charge transfer to convert the carboxylic acid to a sulfonyl chloride, which then reacts in the same vessel with an amine to form the sulfonamide. nih.gov

Research has described the synthesis of new sulfonamide derivatives such as 4-((2,4-dichlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid. researchgate.net The synthesis of such compounds often involves the reaction of an aminomethylcyclohexanecarboxylic acid derivative with a substituted benzenesulfonyl chloride.

The three-dimensional structure and intermolecular interactions of sulfonamide derivatives are crucial for understanding their properties. X-ray crystallography is a powerful technique used to determine the solid-state conformation and hydrogen bonding networks of these molecules. nih.govuky.edu

In many sulfonamide structures, the sulfonamide group adopts a tetrahedral geometry. nih.gov The oxygen atoms of the sulfonyl group and the hydrogen atom of the N-H group are key participants in hydrogen bonding. Intramolecular hydrogen bonds can form, for example, between the N-H of the sulfonamide and a nearby carbonyl oxygen. uky.edu

Quinic Acid Derivatives Incorporating Methylcyclohexane (B89554) Structures

Quinic acid, a polyhydroxylated cyclohexanecarboxylic acid, provides a chiral scaffold for the synthesis of complex molecules. nih.govnih.gov The incorporation of methylcyclohexane structures into quinic acid derivatives can lead to novel compounds with interesting properties.

The synthesis of new dicinnamoyl 4-deoxy quinic acid and its methyl ester derivatives has been reported. rsc.org This work involved the use of a 4-deoxy quinic acid triol intermediate, which was then coupled with various cinnamoyl chlorides. Optimization of the coupling and deprotection steps allowed for the preparation of the target compounds in good yields. rsc.org While this specific example does not incorporate a simple methylcyclohexane, it demonstrates the synthetic strategies used to modify the quinic acid core, which could be adapted to include methylcyclohexane moieties.

The development of synthetic routes to such hybrid molecules would likely involve multi-step sequences, potentially combining the chemistries of both quinic acid and methylcyclohexane building blocks.

Metal Complexes with Azo Ligands Derived from Cyclohexanecarboxylic Acid

The synthesis of novel metal complexes often involves the use of azo ligands derived from cyclohexanecarboxylic acid. A notable example is the synthesis of 4-[(2-Amino-4-phenylazo)-methyl]-cyclohexane carboxylic acid, a new azo ligand (LH2). This was achieved through the reaction of the diazonium salt of trans-4-(aminomethyl)cyclohexanecarboxylic acid with 3-aminophenol. rdd.edu.iq The resulting ligand was then used to form complexes with Nickel(II), Palladium(II), and Platinum(IV) ions. rdd.edu.iq

The characterization of these complexes was carried out using a variety of spectroscopic and analytical techniques. rdd.edu.iq Microelemental analysis (C, H, N, O), thermogravimetric analysis (TGA), UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), ¹H-NMR, and LC-Mass were employed to characterize the azo ligand itself. rdd.edu.iquobaghdad.edu.iq For the metal complexes, additional methods such as atomic absorption, conductivity measurements, and magnetic susceptibility were used. rdd.edu.iq

The results indicated different metal-to-ligand ratios for the complexes. The Ni(II) complex was found to have a 1:1 metal-to-ligand ratio, while the Pd(II) and Pt(IV) complexes exhibited a 1:2 metal-to-ligand ratio. rdd.edu.iq These findings are crucial for understanding the coordination chemistry and potential applications of these novel compounds. rdd.edu.iq

| Complex | Metal-to-Ligand Ratio | Proposed Geometry |

| Ni(II) Complex | 1:1 | Octahedral |

| Pd(II) Complex | 1:2 | Octahedral |

| Pt(IV) Complex | 1:2 | Octahedral |

Organotin(IV) Carboxylate Complexes of Cyclohexanecarboxylic Acid Ligands

Organotin(IV) carboxylates represent a significant class of compounds with diverse applications, including as catalysts and biologically active agents. sysrevpharm.org Their synthesis typically involves the reaction of organotin(IV) halides or oxides with a carboxylic acid in an anhydrous organic solvent to prevent hydrolysis. sysrevpharm.org The resulting complexes exhibit a range of coordination geometries, influenced by the nature of the organic groups on the tin atom and the carboxylate ligand. sysrevpharm.orgnih.govfrontiersin.org

The characterization of these complexes relies heavily on spectroscopic methods. thescipub.com Infrared (IR) spectroscopy is particularly useful for determining the coordination mode of the carboxylate group, which can be monodentate, bidentate chelating, or bidentate bridging. thescipub.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹¹⁹Sn NMR, provides valuable information about the structure of the complexes in solution and the coordination number of the tin atom. nih.govfrontiersin.orgthescipub.com

Studies have shown that the biological activity of organotin(IV) carboxylates is often dependent on the number and type of organic substituents on the tin atom, with triorganotin(IV) compounds generally showing higher activity than their di- and mono-organotin counterparts. sysrevpharm.orgnih.gov

| Organotin(IV) Complex Type | General Formula | Typical Coordination Number |

| Diorganotin(IV) | R₂SnL₂ | 5 or 6 |

| Triorganotin(IV) | R₃SnL | 4 |

γ-Amino Acid Incorporation into Peptides Utilizing 2-Amino-methylcyclohexanecarboxylic Acids

The incorporation of γ-amino acids into peptides is a strategy to create foldamers, which are unnatural oligomers that can adopt specific, stable conformations. wisc.edu A protocol has been developed for the incorporation of γ-amino acids derived from (-)-shikimic acid, specifically polyhydroxylated-2-nitromethylcyclohexanecarboxylic acids, into peptides. nih.gov These nitro compounds can be directly incorporated and subsequently reduced to the corresponding amino group. nih.gov

The conformational preferences of peptides containing 2-(aminomethyl)cyclohexanecarboxylic acid (γAmc6) have been studied using density functional theory. nih.gov These studies indicate that the helical structures of γAmc6 oligopeptides with homochiral configurations are significantly more stable than those with heterochiral configurations. nih.gov In nonpolar environments, a 14-helix is favored, while in water, a 12-helix becomes more populated. nih.gov

The synthesis of such peptides allows for the creation of novel secondary structures. For instance, α/γ-peptides containing γ-amino acid residues with a cyclohexane constraint have been shown to form a 12/10-helical secondary structure. wisc.edu This highlights the potential of using constrained γ-amino acids to design peptides with predictable and stable three-dimensional structures. wisc.edu

| Peptide Type | Incorporated Amino Acid | Observed Secondary Structure |

| α/γ-Peptide | (1R,2R,3S)-2-(1-aminopropyl)-cyclohexanecarboxylic acid (APCH) | 12/10-Helix |

| γ-Peptide | 2-(aminomethyl)cyclohexanecarboxylic acid (γAmc6) | 12-Helix or 14-Helix |

Comparative Studies with Positional Isomers (e.g., 4-Methylcyclohexanecarboxylic Acid)

This compound and its positional isomer, 4-methylcyclohexanecarboxylic acid, share the same molecular formula (C₈H₁₄O₂) and molecular weight (142.20 g/mol ), but exhibit differences in their physical and chemical properties due to the different placement of the methyl group on the cyclohexane ring. nih.govnih.gov

1-Methyl-1-cyclohexanecarboxylic acid is a solid at room temperature with a melting point of 36-39 °C and a boiling point of 234 °C. sigmaaldrich.com In contrast, 4-methyl-1-cyclohexanecarboxylic acid is a liquid at room temperature, with a boiling point of 134-136 °C at 15 mmHg. sigmaaldrich.com These differences in physical state and boiling point can be attributed to the variations in molecular symmetry and intermolecular interactions.

The structural difference also influences their applications. 1-Methyl-1-cyclohexanecarboxylic acid has been studied for its pharmacokinetic action as a structural analog of valproic acid and is used as an internal standard in the determination of valproic acid metabolites. sigmaaldrich.com

| Property | This compound | 4-Methylcyclohexanecarboxylic Acid |

| CAS Number | 1123-25-7 nih.gov | 4331-54-8 nih.gov |

| Molecular Formula | C₈H₁₄O₂ nih.gov | C₈H₁₄O₂ nih.gov |

| Molecular Weight | 142.20 g/mol nih.gov | 142.20 g/mol nih.gov |

| Physical Form | Solid sigmaaldrich.com | Liquid sigmaaldrich.com |

| Melting Point | 36-39 °C sigmaaldrich.com | Not Applicable |

| Boiling Point | 234 °C sigmaaldrich.com | 134-136 °C / 15 mmHg sigmaaldrich.com |

Biological Activities and Mechanistic Investigations of 1 Methylcyclohexanecarboxylic Acid and Its Analogues

Neuropharmacological Studies

The neuropharmacological profile of 1-Methylcyclohexanecarboxylic acid (CCA) and its analogues has been a subject of considerable research, particularly focusing on their anticonvulsant properties and interactions with neural circuitry.